molecular formula C13H9ClF2O B1517193 4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene CAS No. 1039960-86-5

4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene

Cat. No.: B1517193
CAS No.: 1039960-86-5
M. Wt: 254.66 g/mol
InChI Key: HBFMKZAKGYXTAB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene is a useful research compound. Its molecular formula is C13H9ClF2O and its molecular weight is 254.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-8-9-5-6-13(11(16)7-9)17-12-4-2-1-3-10(12)15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFMKZAKGYXTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene, with the molecular formula C13H9ClF2O and a molecular weight of 254.66 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies, case reports, and research findings.

  • Molecular Formula : C13H9ClF2O
  • Molecular Weight : 254.66 g/mol
  • CAS Number : 1039960-86-5

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its cytotoxic effects against various cancer cell lines and its potential as an inhibitor in specific biological pathways.

Cytotoxicity Studies

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, derivatives of fluorinated benzyl chloride have been tested against human leukemia and breast cancer cell lines, demonstrating IC50 values in the low micromolar range.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-7 (breast cancer)0.76
This compoundU-937 (leukemia)0.65
DoxorubicinMCF-70.79

These results suggest that the compound exhibits comparable or superior cytotoxicity to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Flow cytometry assays indicate that this compound can induce apoptosis in cancer cell lines through caspase activation pathways.
  • Inhibition of Cell Proliferation : The presence of halogen atoms in the phenyl ring has been associated with enhanced antiproliferative activity, suggesting that the electronic properties of the substituents play a critical role in its efficacy.
  • Impact on Ion Channels : Similar compounds have shown potential as modulators of ion channels such as CFTR, which could be relevant for therapeutic applications in cystic fibrosis and other ion channelopathies .

Case Studies

Several case studies highlight the promising applications of fluorinated benzyl derivatives:

  • A study demonstrated that fluorinated compounds showed higher selectivity and potency against specific cancer cell lines compared to non-fluorinated analogs, suggesting that fluorination may enhance biological activity .
  • Another investigation into structure-activity relationships (SAR) revealed that modifications to the chloromethyl group could significantly affect the compound's interaction with target proteins involved in tumor growth .

Safety and Toxicology

While exploring the biological activity, it is also essential to consider the safety profile of this compound. Preliminary safety data indicate it is corrosive and should be handled with care to avoid environmental contamination .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to 4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene exhibit potent antimicrobial properties. For example, derivatives of benzimidazole containing fluorinated groups have shown notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of these compounds.

Anti-inflammatory Properties
Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, several synthesized benzimidazole derivatives have been reported to exhibit significant anti-inflammatory effects in various assays, indicating that this compound could have similar therapeutic potential .

Material Science Applications

Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of functional polymers. The chloromethyl group can serve as a reactive site for further modifications, allowing for the development of polymeric materials with tailored properties for specific applications such as coatings and adhesives .

Fluorinated Materials
Fluorinated compounds are known for their hydrophobic properties and thermal stability. Incorporating this compound into polymer matrices can enhance the performance characteristics of materials used in harsh environments, such as those found in aerospace and automotive industries .

Case Studies

Study Focus Findings
Kahveci et al. (2014)Antimicrobial ActivityFluorinated benzimidazole derivatives showed significant antibacterial activity against E. coli; compounds with fluorine were more effective than their non-fluorinated counterparts .
El-Gohary and Shaaban (2017)Anti-inflammatory EffectsA series of benzimidazole derivatives exhibited notable COX-2 inhibition, suggesting potential for anti-inflammatory drug development .
Mathew et al. (2013)Ulcer ProtectionCertain benzimidazole derivatives demonstrated protective effects against gastric ulcers, indicating potential therapeutic uses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution due to the electrophilic carbon atom bonded to chlorine.

Reaction Type Reagents/Conditions Products Mechanism
HydrolysisNaOH/H₂O, 80°C4-(Hydroxymethyl)-2-fluoro-1-(2-fluorophenoxy)benzeneS_N2
AminationNH₃/EtOH, 60°C4-(Aminomethyl)-2-fluoro-1-(2-fluorophenoxy)benzeneS_N2
CyanidationKCN/DMSO, 100°C4-(Cyanomethyl)-2-fluoro-1-(2-fluorophenoxy)benzeneS_N2

Key Findings :

  • The reaction follows an S_N2 pathway due to steric hindrance from the aromatic ring and electron-withdrawing fluorine substituents.

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the transition state.

Electrophilic Aromatic Substitution (EAS)

The benzene rings participate in EAS, with directing effects governed by substituents:

Reaction Directing Groups Major Product Yield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-(chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene~45%
SulfonationH₂SO₄/SO₃, 50°C3-Sulfo-4-(chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene~38%

Substituent Effects :

  • The fluorophenoxy group acts as a meta director due to its electron-withdrawing nature .

  • The chloromethyl group exhibits weak ortho/para-directing effects via inductive withdrawal.

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings, though reactivity depends on halogen accessibility:

Coupling Type Catalyst/Reagents Product Application
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Boronic AcidBiaryl derivativesDrug intermediates
UllmannCuI, K₂CO₃, AmineAryl amine derivativesMaterial science

Limitations :

  • Aromatic fluorine atoms are poor leaving groups, requiring harsh conditions for activation .

  • Chloromethyl groups may participate in side reactions unless protected.

Oxidation and Reduction

Functional group transformations include:

Reaction Conditions Products Notes
Oxidation (CH₂Cl → COOH)KMnO₄/H₂O, 120°C4-Carboxy-2-fluoro-1-(2-fluorophenoxy)benzeneRequires acidic conditions
Reduction (CH₂Cl → CH₃)H₂/Pd-C, EtOH4-Methyl-2-fluoro-1-(2-fluorophenoxy)benzeneCompetitive elimination observed

Elimination Reactions

Dehydrohalogenation occurs under basic conditions:

Base Conditions Product Byproduct
KOtBuDMF, 100°C4-Vinyl-2-fluoro-1-(2-fluorophenoxy)benzeneHCl

Mechanism :

  • A strong base abstracts a β-hydrogen, leading to HCl elimination and formation of a styrene derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene
Reactant of Route 2
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4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.